Ruthenium, trichloronitrosyl-

Übersicht

Beschreibung

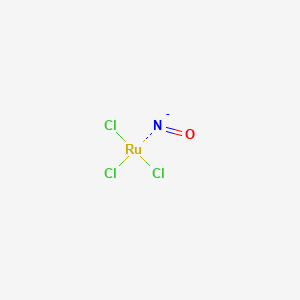

Ruthenium is a chemical element with the symbol Ru and atomic number 44 . It is part of the platinum group of metals and has several different structural forms, called allotropes . The compound , “Ruthenium, trichloronitrosyl-”, is a complex of ruthenium .

Synthesis Analysis

The synthesis of new types of mono- and polynuclear ruthenium nitrosyl complexes is driving progress in the field of NO generation for a variety of applications . Light-induced Ru-NO bond dissociation in solution may involve transient linkage isomers MS1 (Ru-ON) and MS2 (Ru-η2-NO), which can be detected spectroscopically .Molecular Structure Analysis

The molecular structure of “Ruthenium, trichloronitrosyl-” is complex. Light-induced Ru-NO bond dissociation in solution may involve transient linkage isomers MS1 (Ru-ON) and MS2 (Ru-η2-NO), which can be detected spectroscopically and analyzed computationally .Chemical Reactions Analysis

Ruthenium is known to be a troublesome nuclide in the PUREX process due to its high volatile nature . The reaction of RuCl3·nH2O with P(p-tolyl)3 gave a [RuCl2{P(p-tolyl)3}] precursor, whose reactions with R-DAB in toluene gave dinuclear trichloro-bridged Ru(II) complexes .Physical And Chemical Properties Analysis

Ruthenium has a melting point of 2333°C, a boiling point of 4147°C, and a density of 12.1 g/cm³ . It exists in a solid state at 20°C . Ruthenium compounds also have some nice optical and electronic properties .Wissenschaftliche Forschungsanwendungen

Nitric Oxide Release

Trichloronitrosylruthenium(II) complexes have been studied for their ability to release nitric oxide (NO) upon certain triggers, such as light exposure . This property is particularly useful in medical research, as NO is a signaling molecule with various physiological roles, including vasodilation and neurotransmission.

Anticancer Drug Research

The NO-releasing capability of Trichloronitrosylruthenium(II) also lends itself to potential applications in anticancer drug development . NO can induce apoptosis in cancer cells, making these complexes a subject of interest for targeted cancer therapies.

Photoisomerization Studies

Trichloronitrosylruthenium(II) complexes exhibit photoisomerization, where light can induce a change in the molecular structure . This property is significant for developing materials for data storage, photochromic, or photomagnetic materials, and even non-linear optics.

Electrochemiluminescence Probes

These complexes are used in the synthesis of electrochemiluminescent (ECL) probes, which are powerful tools in bioanalytical applications, including medical diagnostics, environmental analysis, and food safety monitoring . ECL reactions are highly sensitive and can be used for the detection of biomolecules.

Linkage Isomerism Photoswitches

The ability of Trichloronitrosylruthenium(II) to form linkage isomers makes it a candidate for creating photoswitches . These switches can change their structure in response to light, which is useful in molecular electronics and smart materials.

Synthesis of Polynuclear Complexes

Research into the synthesis of new types of polynuclear ruthenium nitrosyl complexes is ongoing, with Trichloronitrosylruthenium(II) playing a central role . These complexes are important for advancing the field of coordination chemistry and exploring new applications in catalysis and materials science.

Biological Activity Studies

The interaction of Trichloronitrosylruthenium(II) with biological molecules is an area of interest, as it can provide insights into the mechanisms of NO-related biological processes and the potential therapeutic uses of ruthenium complexes .

Sensor Development

Due to its luminescent properties, Trichloronitrosylruthenium(II) is also being explored for use in sensor development, particularly in the creation of sensors that can detect and measure NO levels in various environments .

Wirkmechanismus

Target of Action

Trichloronitrosylruthenium(II), a ruthenium-nitrosyl complex, primarily targets cancer cells . It has been found to interact with various cellular components, including DNA , and has shown potential as an anticancer drug . The complex can enter cells, probably facilitated by binding to plasma transferrin , and can be retained preferentially at the membranes .

Mode of Action

The mode of action of Trichloronitrosylruthenium(II) involves the release of nitric oxide (NO) both in the solid state and in solution . This NO release is triggered by light-induced Ru-NO bond dissociation, which may involve transient linkage isomers . Nitric oxide plays a crucial role in various biological processes, including smooth muscle relaxation, neurotransmitter release, and immune response .

Biochemical Pathways

The biochemical pathways affected by Trichloronitrosylruthenium(II) are primarily related to the effects of NO. At low levels, NO induces cell proliferation by activating oncogenes, stimulates angiogenesis, and inhibits apoptosis by S-nitrosylation and inactivation of caspases . In addition, ruthenium complexes can inhibit lactate production and trans-plasma-membrane electron transport (TPMET) activity .

Pharmacokinetics

The pharmacokinetics of Trichloronitrosylruthenium(II) is complex due to the variable half-life of NO and its multiple reactions with bystander molecules . The absorption, distribution, metabolism, and excretion (ADME) of ruthenium complexes are still under investigation .

Result of Action

The result of Trichloronitrosylruthenium(II)'s action is largely dependent on the concentration of NO. At low levels, NO is beneficial and can induce various cellular processes. At high concentrations, no becomes toxic and causes cell death by apoptosis . Ruthenium complexes can inhibit lactate production and TPMET activity in a way dependent on the cancer cell aggressiveness and the concentration of the complex .

Action Environment

The action, efficacy, and stability of Trichloronitrosylruthenium(II) can be influenced by various environmental factors. For instance, light can induce Ru-NO bond dissociation, triggering the release of NO

Zukünftige Richtungen

Ruthenium-nitrosyl complexes are being studied for their potential as anticancer drugs . They are also being investigated for their potential applications in data storage, photochromic or photomagnetic materials, and even non-linear optics . Another promising route is the use of small-scale synthesis processes that are powered by renewable electricity .

Eigenschaften

IUPAC Name |

nitroxyl anion;trichlororuthenium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3ClH.NO.Ru/c;;;1-2;/h3*1H;;/q;;;-1;+3/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDZBQMRLQLDFJT-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[N-]=O.Cl[Ru](Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl3NORu- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2066436 | |

| Record name | Ruthenium, trichloronitrosyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2066436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ruthenium, trichloronitrosyl- | |

CAS RN |

18902-42-6 | |

| Record name | Trichloronitrosylruthenium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018902426 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ruthenium, trichloronitrosyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ruthenium, trichloronitrosyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2066436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trichloronitrosylruthenium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.758 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.